molecular formula C13H16FNO3S B2539686 N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide CAS No. 850721-25-4

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide

Cat. No. B2539686
CAS RN: 850721-25-4
M. Wt: 285.33
InChI Key: HJJQSGIRQMVHEM-UHFFFAOYSA-N
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Description

“N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide” is a complex organic compound. Compounds with the “N-(1,1-dioxothiolan-3-yl)” prefix often contain a five-membered cyclic sulfone group . The “-N-ethyl-2-fluorobenzamide” part suggests the presence of an ethyl group, a fluorine atom, and a benzamide group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, have been synthesized using amines and carbon disulfide in the presence of a strong base .

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions makes the inside of the cell more negative, which can inhibit the firing of action potentials and reduce cellular activity.

Pharmacokinetics

Related compounds have been found to display nanomolar potency as girk1/2 activators with improved metabolic stability .

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide is its versatility in different research areas. This compound has been shown to have potential therapeutic properties in various diseases, making it an attractive candidate for further research. Additionally, this compound is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes.
One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in animal models. However, this limitation can be overcome by using different solvents or by using a prodrug form of this compound that is more soluble in water.

Future Directions

There are several future directions for research on N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide. One area of research is the development of this compound as a potential cancer therapy. Further studies are needed to investigate the efficacy of this compound in animal models of cancer and to determine the optimal dosing and administration schedule.
Another area of research is the potential use of this compound in inflammatory diseases. Further studies are needed to investigate the mechanism of action of this compound in these diseases and to determine the optimal dosing and administration schedule.
Finally, further studies are needed to investigate the potential use of this compound in neurological disorders such as Alzheimer's disease. Additional studies are needed to investigate the mechanism of action of this compound in the brain and to determine the optimal dosing and administration schedule.
Conclusion:
This compound is a synthetic compound that has gained attention in recent years for its potential therapeutic properties in various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it an attractive candidate for further research. This compound exerts its therapeutic effects through multiple mechanisms, including the inhibition of NF-κB and the activation of the Nrf2 pathway. Further studies are needed to investigate the potential use of this compound in cancer, inflammatory diseases, and neurological disorders.

Synthesis Methods

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide can be synthesized through a multi-step process starting with the reaction of 2-fluorobenzoyl chloride with potassium thioacetate to form 2-fluorobenzoylthioacetate. This intermediate is then reacted with ethylamine to form N-ethyl-2-fluorobenzamide. The final step involves the reaction of N-ethyl-2-fluorobenzamide with Lawesson's reagent to form this compound.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide has been studied extensively for its potential therapeutic properties in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been studied with this compound. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of these diseases. In neurological disorders such as Alzheimer's disease, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models.

Biochemical Analysis

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, particularly the GIRK1/2 subtype . These interactions are crucial in modulating cellular excitability and signaling pathways. The compound’s sulfone-based head group and ether-based scaffold contribute to its potency and selectivity as a GIRK1/2 activator .

Cellular Effects

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating GIRK channels, it modulates the excitability of neurons and other excitable cells, impacting processes such as pain perception, epilepsy, and anxiety . The compound’s effects on cell signaling pathways are mediated through its interactions with GIRK channels, leading to changes in ion flux and membrane potential.

Molecular Mechanism

The molecular mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide involves its binding interactions with GIRK channels. The compound binds to the GIRK1/2 channel complex, leading to its activation and subsequent modulation of potassium ion flux . This activation results in hyperpolarization of the cell membrane, reducing cellular excitability. Additionally, the compound’s sulfone-based head group enhances its binding affinity and selectivity for GIRK1/2 channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide have been observed to change over time. The compound exhibits good stability and metabolic stability, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, potential toxic effects and threshold effects may be observed, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolic stability is enhanced by its sulfone-based head group, which reduces its susceptibility to enzymatic degradation . This stability allows for sustained activity and prolonged effects in biochemical assays.

Transport and Distribution

The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall bioavailability and efficacy .

Subcellular Localization

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects on cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c1-2-15(10-7-8-19(17,18)9-10)13(16)11-5-3-4-6-12(11)14/h3-6,10H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJQSGIRQMVHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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